![molecular formula C12H4N6O9 B14609706 1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline CAS No. 57949-59-4](/img/structure/B14609706.png)
1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline is a chemical compound known for its unique structure and properties It is a member of the benzo[c]cinnoline family, characterized by the presence of nitro groups and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline typically involves the nitration of benzo[c]cinnoline derivatives. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature and pressure to ensure the selective introduction of nitro groups at the desired positions on the benzo[c]cinnoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.
Applications De Recherche Scientifique
1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in the development of advanced materials, including explosives and propellants.
Mécanisme D'action
The mechanism of action of 1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline involves its interaction with specific molecular targets. The nitro groups and the keto group play a crucial role in its reactivity and interaction with other molecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX): A well-known high explosive with similar nitro groups but a different core structure.
1,3,5-Trinitrobenzene: Another nitro compound with fewer nitro groups and a simpler structure.
Uniqueness
1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline is unique due to its specific arrangement of nitro groups and the presence of a keto group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
57949-59-4 |
|---|---|
Formule moléculaire |
C12H4N6O9 |
Poids moléculaire |
376.19 g/mol |
Nom IUPAC |
1,3,7,9-tetranitro-5-oxidobenzo[c]cinnolin-5-ium |
InChI |
InChI=1S/C12H4N6O9/c19-14-8-2-6(16(22)23)3-9(17(24)25)11(8)7-1-5(15(20)21)4-10(18(26)27)12(7)13-14/h1-4H |
Clé InChI |
HSMFKWKHZVFTPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=N[N+](=C3C=C(C=C(C3=C21)[N+](=O)[O-])[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


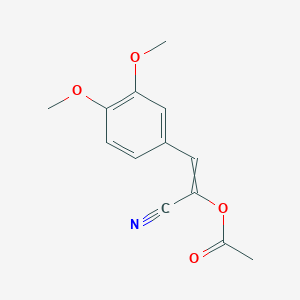

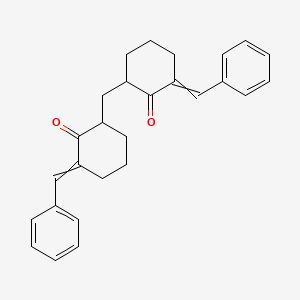
![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)
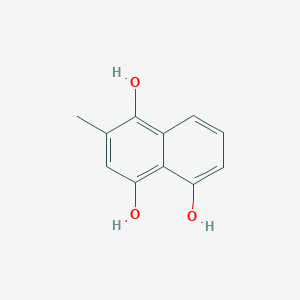

![7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole](/img/structure/B14609672.png)

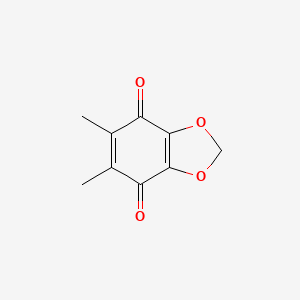
![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
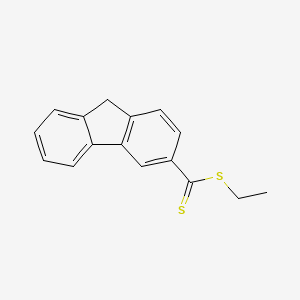


![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)
